molecular formula C16H17FN2OS B4654046 [4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone CAS No. 925580-78-5

[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone

Cat. No.: B4654046
CAS No.: 925580-78-5
M. Wt: 304.4 g/mol
InChI Key: LRXKDYKVQJPANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.

    Attachment of the Thiophene Ring: The final step involves the reaction of the substituted piperazine with 5-methylthiophene-3-carboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Pharmacology: Potential use as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Probes: Used in the development of probes for studying receptor-ligand interactions.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)piperazin-1-ylmethanone exerts its effects involves interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The thiophene ring may participate in π-π interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • 4-(4-chlorophenyl)piperazin-1-ylmethanone
  • 4-(4-bromophenyl)piperazin-1-ylmethanone
  • 4-(4-methylphenyl)piperazin-1-ylmethanone

Uniqueness: The presence of the fluorophenyl group in 4-(4-fluorophenyl)piperazin-1-ylmethanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-12-10-13(11-21-12)16(20)19-8-6-18(7-9-19)15-4-2-14(17)3-5-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKDYKVQJPANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176322
Record name [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925580-78-5
Record name [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925580-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(4-Fluorophenyl)-1-piperazinyl](5-methyl-3-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone
Reactant of Route 4
[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone
Reactant of Route 5
[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-fluorophenyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.